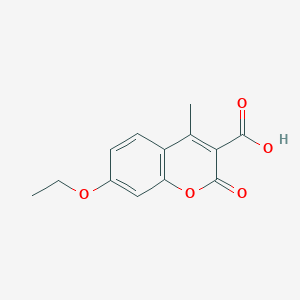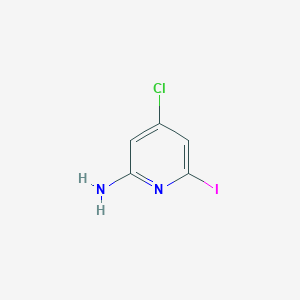![molecular formula C15H28OSi B15066710 1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol CAS No. 87655-91-2](/img/structure/B15066710.png)
1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol is a chemical compound with the molecular formula C12H22OSi. It is characterized by the presence of a trimethylsilyl group attached to a hexynyl chain, which is further connected to a cyclohexanol moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol typically involves the reaction of cyclohexanone with a trimethylsilyl-protected alkyne. One common method includes the use of a Grignard reagent, where the trimethylsilyl-protected alkyne is first prepared and then reacted with cyclohexanone under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)-1-propyne: A related compound with a similar trimethylsilyl group but a different alkyne chain.
1-(Trimethylsilyl)ethynylcyclohexanol: Another compound with a trimethylsilyl group and a cyclohexanol moiety but a different alkyne chain.
Uniqueness
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The combination of a trimethylsilyl-protected alkyne with a cyclohexanol group makes it a valuable intermediate in organic synthesis and various research applications.
Properties
CAS No. |
87655-91-2 |
|---|---|
Molecular Formula |
C15H28OSi |
Molecular Weight |
252.47 g/mol |
IUPAC Name |
1-(1-trimethylsilylhex-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H28OSi/c1-5-6-8-11-14(17(2,3)4)15(16)12-9-7-10-13-15/h14,16H,5-7,9-10,12-13H2,1-4H3 |
InChI Key |
QKQMEILYAJQJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C1(CCCCC1)O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)
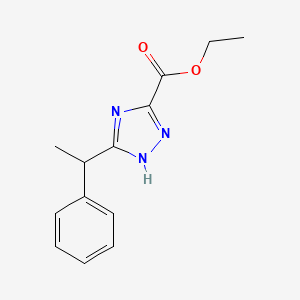
![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)

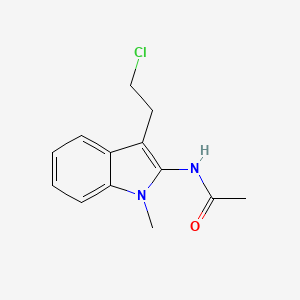
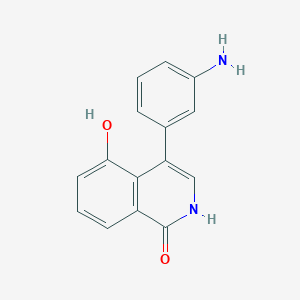




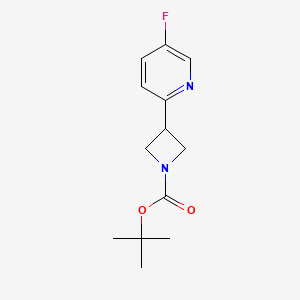
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
